1,1,1-trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine
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Overview
Description
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high stability and reactivity, making them valuable in various scientific and industrial applications. This compound, in particular, features a trifluoromethyl group and a fluorobenzyl group, which contribute to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine typically involves the reaction of 1,1,1-trifluoroacetone with 2-fluorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl and fluorobenzyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorobenzyl groups contribute to its binding affinity and reactivity with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-N-(2-fluorobenzyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-(2-fluorobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and fluorobenzyl groups, which impart distinct chemical properties. These properties include high stability, reactivity, and potential biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(2-fluorophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14(9(11,12)13)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI Key |
CTQMRTYVNBTUHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(F)(F)F |
Origin of Product |
United States |
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